1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound “1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a nitrophenyl group, and a naphthyridine group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group could potentially undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide group could increase its solubility in polar solvents .Scientific Research Applications
Applications in Synthesis and Chemical Analysis
Novel Annulated Products Synthesis : The compound has been utilized in the synthesis of novel heterocyclic systems, demonstrating reactivity typical for pyrrole-type compounds. This exploration contributes to the development of new chemical entities and expands our understanding of heterocyclic chemistry (Deady & Devine, 2006).
Chiral Linear Carboxamides Synthesis : The chemical serves as a precursor in the synthesis of chiral linear carboxamides with peptide linkage. This process involves the condensation with various sugar pentose derivatives, showcasing its versatility in creating compounds with potential biological activity (Khalifa et al., 2016).
Cannabinoid Receptor Agonists Development : It's been used in the design and synthesis of cannabinoid-2 receptor agonists, indicating its utility in developing therapeutic agents targeting specific receptors (Manera et al., 2009).
Anti-inflammatory and Anticancer Potential : Certain derivatives have shown significant anti-inflammatory activity, and the potential to act as anticancer agents, highlighting its significance in pharmaceutical research (Madaan et al., 2013).
Applications in Drug Development and Molecular Biology
HIV Integrase Inhibitors Synthesis : Derivatives of the compound have been synthesized as HIV integrase inhibitors, contributing valuable insights into the development of new antiviral drugs (Boros et al., 2009).
Novel Synthesis Methods Development : The compound has been instrumental in developing new, efficient synthesis methods for various pharmacologically relevant derivatives, showcasing its role in advancing synthetic methodologies (Shaabani et al., 2009).
Antimycobacterial Agents Synthesis : It has been used to create novel derivatives with potent antimycobacterial activity, highlighting its importance in addressing infectious diseases (Sriram et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(24-17-8-10-18(11-9-17)26(29)30)19-13-16-7-4-12-23-20(16)25(22(19)28)14-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDVAIZQQJPYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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